molecular formula C30H29F2N7O5 B3194961 N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide CAS No. 875764-98-0

N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No. B3194961
M. Wt: 605.6 g/mol
InChI Key: ONHVTTPQPKKUAO-UHFFFAOYSA-N
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Patent
US07977345B2

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added cyclopropane-1,1-dicarboxylic acid {3-fluoro-4-[6-(2-morpholin-4-yl-ethylcarbamoyl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-phenyl}-amide(4-fluoro-phenyl)-amide (0.049 g, 0.07 mmol, 1.0 eq.) and a 1M tetrabutylammonium fluoride solution (5 ml). The reaction was heated to reflux for 1 hour. The reaction was diluted with ethyl acetate, and was washed with (2×) H2O (50 ml), sat'd NaCl (1×), dried (Na2SO4), and concentrated in vacuo. The crude product was purified by flash column chromatography using 3% methanol and DCM as the eluent, giving N-{3-fluoro-4-[(6-{[(2-morpholin-4-ylethyl)amino]carbonyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide as a white solid (0.014 g, 35% yield). 1H NMR (400 MHz, DMSO): 12.92 (s, 1H), 10.39 (bs, 1H), 10.36 (s, 1H), 10.04 (s, 1H), 9.11 (m, 1H), 8.37 (s, 1H), 7.83 (d, 1H), 7.66 (m, 2H), 7.46 (m, 1H), 7.40 (m, 1H), 7.15 (t, 2H), 3.98 (d, 2H), 3.77 (m, 3H), 3.56 (d, 2H), 3.16 (m, 2H), 3.02 (m, 3H), 1.59 (m, 2H), 1.36 (m, 2H); MS (ESI) for C30H29F2N7O5: 606 (MH+).
Name
cyclopropane-1,1-dicarboxylic acid {3-fluoro-4-[6-(2-morpholin-4-yl-ethylcarbamoyl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-phenyl}-amide(4-fluoro-phenyl)-amide
Quantity
0.049 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][C:24]4[C:25]5[CH:32]=[C:31]([C:33](=[O:43])[NH:34][CH2:35][CH2:36][N:37]6[CH2:42][CH2:41][O:40][CH2:39][CH2:38]6)[N:30](COCC[Si](C)(C)C)[C:26]=5[N:27]=[CH:28][N:29]=4)=[C:19]([F:52])[CH:18]=3)=[O:15])[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C(OCC)(=O)C>[F:52][C:19]1[CH:18]=[C:17]([NH:16][C:14]([C:11]2([C:9]([NH:8][C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)=[O:10])[CH2:12][CH2:13]2)=[O:15])[CH:22]=[CH:21][C:20]=1[O:23][C:24]1[C:25]2[CH:32]=[C:31]([C:33]([NH:34][CH2:35][CH2:36][N:37]3[CH2:38][CH2:39][O:40][CH2:41][CH2:42]3)=[O:43])[NH:30][C:26]=2[N:27]=[CH:28][N:29]=1 |f:1.2|

Inputs

Step One
Name
cyclopropane-1,1-dicarboxylic acid {3-fluoro-4-[6-(2-morpholin-4-yl-ethylcarbamoyl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-phenyl}-amide(4-fluoro-phenyl)-amide
Quantity
0.049 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC(=C(C=C1)OC=1C2=C(N=CN1)N(C(=C2)C(NCCN2CCOCC2)=O)COCC[Si](C)(C)C)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
WASH
Type
WASH
Details
was washed with (2×) H2O (50 ml), sat'd NaCl (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC=1C2=C(N=CN1)NC(=C2)C(=O)NCCN2CCOCC2)NC(=O)C2(CC2)C(=O)NC2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.014 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.